1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid is a synthetic compound with a complex structure. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound’s unique structure makes it a valuable tool in various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process amino acids, given its resemblance to amino acid structures . .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of amino groups . The presence of this group suggests that the compound might interact with its targets through the Fmoc group, possibly undergoing reactions that remove or modify this group. The specific interactions and resulting changes depend on the nature of the target and the cellular context .
Biochemical Pathways
The compound could potentially be involved in biochemical pathways related to protein synthesis or modification, given the presence of the Fmoc group . It might affect the function or regulation of proteins that interact with or process amino acids.
Pharmacokinetics
The compound’s structure suggests it might be lipophilic, which could influence its absorption and distribution . The presence of the Fmoc group could also affect its metabolism, as this group can be removed by certain enzymes . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential involvement in protein-related processes, it might affect the function, regulation, or localization of certain proteins . .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For example, the pH and enzymatic conditions could affect the compound’s interactions with its targets and its potential reactions involving the Fmoc group . The presence of other molecules that interact with the same targets could also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Cyclobutane Ring Formation: The cyclobutane ring is formed through a cyclization reaction, often involving a suitable cyclizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group during chain elongation.
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors.
Material Science: It is used in the synthesis of novel materials with specific properties, such as self-assembled structures and nanomaterials.
Biological Studies: The compound is used in studying protein interactions and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a methoxy group.
N-[(9H-Fluoren-9-yl)methoxy]carbonyl-protected β-amino acids: These compounds have similar protecting groups but differ in the amino acid structure.
Fmoc-Lys (Me,Boc)-OH: Another Fmoc-protected amino acid with different side chains.
Uniqueness
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity to the molecule. This rigidity can influence the compound’s reactivity and interactions with other molecules, making it distinct from other Fmoc-protected compounds.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-21(2)12-22(13-21,19(24)25)23-20(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXCMDALKUWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.